Copper sulfate

Description

Properties

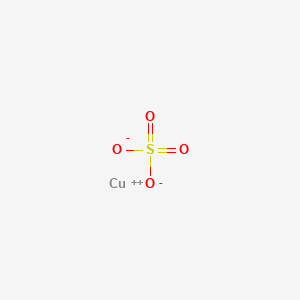

IUPAC Name |

copper;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUVKPQLZAKDPS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuSO4, CuO4S | |

| Record name | CUPRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER SULFATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | copper(II) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(II)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034479 | |

| Record name | Copper sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cupric sulfate appears as a white or off-white solid. Melting point 200 °C with decomposition. Non-combustible., Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Grayish-white to greenish-white solid; Hygroscopic; Soluble in water; [Merck Index] White odorless crystalline solid; Soluble in water (316 g/L at 20 deg C); [MSDSonline], WHITE HYGROSCOPIC CRYSTALS. | |

| Record name | CUPRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid copper(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper sulfate (anhydrous) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COPPER SULFATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

650 °C (decomp to cupric oxide) | |

| Record name | Cupric sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | COPPER(II) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in hot water, soluble cold water, Soluble in methanol (1.1 g/100 ml), but insoluble in ethanol; it readily dissolves in aqueous ammonia and excess alkali metal cyanides, with the formation of complexes, In water, 243 g/l @ 0 °C., 75.4 g/100 cc water @ 100 °C, 1.04 g/100 cc methanol @ 18 °C, Solubility in water, g/100ml at 20 °C: 20.3 | |

| Record name | Cupric sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | COPPER(II) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER SULFATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.29 at 59 °F (USCG, 1999) - Denser than water; will sink, 3.6, 3.6 g/cm³ | |

| Record name | CUPRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER(II) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER SULFATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Grayish-white to greenish-white rhombic crystals or amorphous powder /SRP: somewhat wet/, White when dehydrated, Gray to white and has rhombic crystals | |

CAS No. |

7758-98-7, 10124-44-4, 18939-61-2 | |

| Record name | CUPRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cupric sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, copper salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, copper(2+) salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018939612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid copper(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUW2Q3U1VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COPPER(II) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER SULFATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

590 °C decomp | |

| Record name | Cupric sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | COPPER(II) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Copper (II) Sulfate from Copper (II) Oxide and Sulfuric Acid

This guide provides an in-depth exploration of the synthesis of copper (II) sulfate from the reaction of copper (II) oxide with sulfuric acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental chemical principles, offers a detailed experimental protocol, and discusses the critical parameters influencing the reaction kinetics and product purity.

Foundational Principles of the Synthesis

The synthesis of copper (II) sulfate from copper (II) oxide and sulfuric acid is a classic and illustrative example of an acid-base neutralization reaction.[1][2] In this process, the basic metal oxide, copper (II) oxide (CuO), reacts with sulfuric acid (H₂SO₄) to yield a salt, copper (II) sulfate (CuSO₄), and water (H₂O).[1]

The balanced chemical equation for this double displacement reaction is:

CuO(s) + H₂SO₄(aq) → CuSO₄(aq) + H₂O(l) [3][4]

This reaction is thermodynamically favorable, with a negative change in Gibbs free energy, indicating a spontaneous process.[2][3] The reaction is also exothermic, releasing heat.[2][5] The resulting copper (II) sulfate is soluble in water, forming a characteristic blue aqueous solution due to the presence of the aquated copper (II) ion, [Cu(H₂O)₆]²⁺.[1][5][6]

Unpacking the Reaction: Mechanism and Kinetics

The dissolution of solid copper (II) oxide in aqueous sulfuric acid is a heterogeneous reaction. The overall rate of this process is influenced by several factors, including temperature, the concentration of the sulfuric acid, particle size of the copper (II) oxide, and the degree of agitation.[7]

The reaction proceeds at the surface of the copper (II) oxide particles. The rate of dissolution is often governed by the diffusion of reactants and products through a product layer that forms on the surface of the unreacted core of the copper (II) oxide.[7] Increasing the temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions, thus accelerating the reaction rate. Similarly, increasing the concentration of sulfuric acid provides a higher concentration of hydrogen ions (H⁺) to react with the oxide, which can also enhance the reaction rate up to a certain point.[7][8]

Caption: A diagram illustrating the transformation of reactants to products in the synthesis of copper sulfate.

A Validated Experimental Protocol

This section details a robust, self-validating protocol for the synthesis of copper (II) sulfate pentahydrate (CuSO₄·5H₂O) crystals. The inclusion of an excess of copper (II) oxide is a critical self-validating step, ensuring the complete neutralization of the sulfuric acid.

Materials and Equipment

| Materials | Equipment |

| Copper (II) Oxide (CuO), powder | Beaker (250 mL) |

| Sulfuric Acid (H₂SO₄), dilute (e.g., 1 M) | Heating mantle or Bunsen burner with tripod and gauze |

| Distilled water | Glass stirring rod |

| Filter funnel and filter paper | |

| Evaporating basin | |

| Crystallizing dish | |

| pH indicator paper (optional) |

Step-by-Step Methodology

-

Preparation of the Acid Solution : Carefully measure a defined volume of dilute sulfuric acid into a beaker. For instance, 50 cm³ of 1 M H₂SO₄.[9]

-

Heating the Acid : Gently heat the sulfuric acid solution to near boiling (approximately 80-90 °C).[1][9][10] This step is crucial for increasing the rate of reaction.

-

Addition of Copper (II) Oxide : While stirring continuously, add small portions of copper (II) oxide powder to the hot acid.[1][10] The black powder will react and dissolve, and the solution will turn a characteristic blue color.[1][10]

-

Ensuring Complete Neutralization : Continue adding copper (II) oxide until some unreacted black powder remains at the bottom of the beaker.[1] This signifies that all the sulfuric acid has been consumed, a key control point in the experiment.

-

Reaction Completion : To ensure the reaction goes to completion, continue to gently heat and stir the mixture for a few minutes after the final addition of copper (II) oxide.[9]

-

Filtration : Remove the excess, unreacted copper (II) oxide by hot filtration. The resulting filtrate should be a clear, blue solution of copper (II) sulfate.[1][11]

-

Crystallization : Transfer the hot filtrate to an evaporating basin and heat it to reduce the volume of water, thereby concentrating the solution. To obtain well-formed crystals, allow the concentrated solution to cool slowly at room temperature in a crystallizing dish.[11][12] Covering the dish with a piece of filter paper will prevent contamination while allowing for slow evaporation.

-

Isolation and Drying of Crystals : Once a satisfactory crop of crystals has formed, decant the remaining solution. The crystals can be washed with a small amount of cold distilled water and then dried on a piece of filter paper.

Caption: A flowchart of the experimental workflow for this compound synthesis.

Purification and Characterization of Copper (II) Sulfate

For applications requiring high purity, the synthesized copper (II) sulfate can be further purified by recrystallization.[13][14] This technique leverages the principle that the solubility of copper (II) sulfate in water is significantly higher at elevated temperatures compared to lower temperatures.[5][13][15]

Recrystallization Protocol

-

Dissolve the impure copper (II) sulfate crystals in a minimum amount of hot distilled water to create a saturated solution.[13]

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly and undisturbed. As the solution cools, the solubility of copper (II) sulfate decreases, leading to the formation of pure crystals, while the majority of impurities remain in the solution.[13]

-

Isolate the purified crystals by filtration and dry them as previously described.

Characterization Techniques

The identity and purity of the synthesized copper (II) sulfate can be confirmed using various analytical techniques:

-

X-ray Diffraction (XRD) : To confirm the crystalline structure of the product.[16][17]

-

UV-Vis Spectroscopy : To analyze the optical properties of the copper (II) sulfate solution.[16][18]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the functional groups present in the compound.[18]

-

Thermogravimetric Analysis (TGA) : To determine the water of hydration by observing the mass loss upon heating. Copper (II) sulfate pentahydrate loses its water molecules in distinct steps at specific temperatures.[6]

Quantitative Data

Solubility of Copper (II) Sulfate in Water

The solubility of copper (II) sulfate is highly dependent on temperature, a critical factor in the crystallization process.[13]

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 31.6[5][13] |

| 10 | 16.8[6] |

| 20 | 20.1[6] |

| 60 | 40.4[6] |

| 100 | 203.3[5][13] |

Note: Data is for the pentahydrate form unless otherwise specified.

The presence of sulfuric acid in the solution can decrease the solubility of this compound due to the common ion effect.[19][20]

Safety and Handling

Both sulfuric acid and copper (II) oxide require careful handling.

-

Sulfuric Acid : It is a strong corrosive acid.[21] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22][23] When diluting, always add the acid to water, never the other way around, to avoid violent exothermic reactions and splashing.[23] Work in a well-ventilated area or under a fume hood.[23]

-

Copper (II) Oxide : While less hazardous than sulfuric acid, it can be harmful if inhaled or ingested. Avoid creating dust.

-

Copper (II) Sulfate : It is harmful if swallowed and can cause eye irritation.

In case of skin contact with sulfuric acid, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[21][23][24] All waste materials should be disposed of in accordance with local regulations.[24]

References

-

Wikipedia. Copper(II) sulfate. [Link]

-

Study.com. How is copper (II) sulfate formed from copper oxide and sulfuric acid, and why is it formed?. [Link]

-

Scribd. Solubility of Copper (II) Sulphate. [Link]

-

Sciencemadness Wiki. Copper(II) sulfate. [Link]

-

RSC Education. Reacting copper(II) oxide with sulfuric acid | Class experiment. [Link]

-

Shimico. This compound and the methods of production. [Link]

-

SciELO. solubilities and physical properties of saturated solutions in the this compound + sulfuric acid + seawater system at different temperatures. [Link]

-

Make: Community. Laboratory 6.3: Recrystallization: Purify this compound. [Link]

-

Semantic Scholar. Dissolution Kinetics of a Copper Oxide Ore Sample and Optimizing the Effective Parameters, Using Response Surface. [Link]

-

ResearchGate. Temperature dependence of the solubility of this compound in water. [Link]

-

ResearchGate. Leaching of copper oxide with different acid solutions. [Link]

-

Scientia Iranica. A comprehensive study of the leaching behavior and dissolution kinetics of copper oxide ore in sulfuric acid lixiviant. [Link]

-

Superprof. Copper Oxide and Sulphuric Acid Reaction. [Link]

-

SpringerLink. Synthesis and characterization of pure and l-proline doped copper sulphate single crystals. [Link]

-

ResearchGate. Crystallisation of copper sulphate pentahydrate from aqueous solution in absence and presence of sodium chloride. [Link]

-

Quora. How to make copper sulphate from copper oxide. [Link]

-

Qatar Science. Reacting copper(II) oxide with sulfuric acid. [Link]

-

You-iggy. CuO + H2SO4 → CuSO4 + H2O. [Link]

-

ReAgent. ReAgent Sells Copper Sulphate, How Is It Made?. [Link]

-

Quora. What's the difference between the reaction of copper oxide with sulfuric acid and copper carbonate with sulfuric acid? They can both produce Crystals. [Link]

-

YouTube. How to make copper sulphate CuSO4 using copper oxide CuO. [Link]

- Google Patents.

-

Walsh Medical Media. Crystallization and Characterization of Copper Sulphate Crystal and its Antimicrobial Activity. [Link]

-

ResearchGate. Effect of H 2 SO 4 concentration on copper dissolution. Operation conditions. [Link]

- Google Patents.

-

SLAC National Accelerator Laboratory. Sulfuric Acid Safe Handling Guideline. [Link]

-

CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. [Link]

-

ResearchGate. Crystallisation of copper sulphate pentahydrate from aqueous solution in absence and presence of sodium chloride | Request PDF. [Link]

-

Crystalverse. Purifying this compound for Crystal Growing. [Link]

-

Reddit. why does copper oxide react with sulphuric acid but not copper metal. [Link]

-

PubMed Central. Development of CuO/Cu4(OH)6SO4 Nanoparticle Mixtures to Optimize the H2S Adsorption. [Link]

-

Journal of Clinical and Diagnostic Research. Eco-friendly Synthesis of Copper Sulphate Nanoparticles using Citrus Sinensis Extract and their Antimicrobial Properties: An In-vitro Study. [Link]

-

Chinese Journal of Applied Chemistry. Optimization of Preparation and Characterization of this compound Pentahydrate Crystals. [Link]

-

Instructables. Purification of this compound. [Link]

-

ResearchGate. Synthesis and Characterization of this compound Single Crystals. [Link]

-

SpringerLink. Process improvement and kinetic study on copper leaching from low-grade cuprite ores. [Link]

-

Westlab. Safety Protocols For Handling Sulfuric Acid in Laboratories. [Link]

-

MDPI. Synthesis, Characterization, and Performance Evaluation of Nanocrystalline Metal Oxides for Shale Inhibition in Water-Based Drilling Fluids. [Link]

-

Vedantu. Obtaining this compound from copper oxides by using class 12 chemistry CBSE. [Link]

Sources

- 1. Copper Oxide and Sulphuric Acid Reaction [superprof.co.uk]

- 2. quora.com [quora.com]

- 3. homework.study.com [homework.study.com]

- 4. you-iggy.com [you-iggy.com]

- 5. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 6. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Reacting copper(II) oxide with sulfuric acid | Class experiment | RSC Education [edu.rsc.org]

- 10. qatarscience.weebly.com [qatarscience.weebly.com]

- 11. youtube.com [youtube.com]

- 12. quora.com [quora.com]

- 13. makezine.com [makezine.com]

- 14. crystalverse.com [crystalverse.com]

- 15. scribd.com [scribd.com]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. scielo.br [scielo.br]

- 20. researchgate.net [researchgate.net]

- 21. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 22. CCOHS: Sulfuric Acid [ccohs.ca]

- 23. westlab.com.au [westlab.com.au]

- 24. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

An In-Depth Technical Guide to the Chemical Properties and Applications of Anhydrous Copper (II) Sulfate

This guide provides an in-depth exploration of the chemical properties of anhydrous copper (II) sulfate (CuSO₄), a versatile and widely utilized inorganic compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a cursory overview to deliver field-proven insights into the causality behind its experimental applications. We will delve into its synthesis, structure, reactivity, and catalytic utility, supported by detailed protocols and quantitative data.

Synthesis and Structural Characteristics

Anhydrous copper (II) sulfate is most commonly prepared by the dehydration of its pentahydrate form (CuSO₄·5H₂O).[1] This process is a classic example of a reversible reaction and is fundamental to understanding the compound's properties.

Preparation of Anhydrous Copper (II) Sulfate

The synthesis of anhydrous CuSO₄ is achieved through the controlled heating of copper (II) sulfate pentahydrate. This process drives off the water of crystallization, resulting in a distinct color change from vibrant blue to a grayish-white or off-white powder.[2][3]

Experimental Protocol: Dehydration of Copper (II) Sulfate Pentahydrate

-

Place a known mass (e.g., 2-3 g) of finely powdered copper (II) sulfate pentahydrate into a clean, dry crucible.[4]

-

Support the crucible on a pipe-clay triangle and heat gently at first with a Bunsen burner.[4] This initial gentle heating prevents the spattering of the crystals.

-

Gradually increase the heating intensity. The blue crystals will be observed to release water vapor and progressively turn white.[3]

-

Continue heating until the entire sample has turned a uniform grayish-white, indicating the complete removal of water of crystallization.[4]

-

To ensure complete dehydration, the sample can be heated to a constant mass. This involves cycles of heating, cooling in a desiccator to prevent rehydration from atmospheric moisture, and weighing until two consecutive weighings are identical.[5]

-

Store the resulting anhydrous copper (II) sulfate in a tightly sealed container in a desiccator.[6]

Crystal Structure

Anhydrous copper (II) sulfate crystallizes in the orthorhombic system with the space group Pnma.[7][8] The copper (II) ion (Cu²⁺) is coordinated to six oxygen atoms from the sulfate (SO₄²⁻) tetrahedra, forming a distorted octahedral geometry.[8] These CuO₆ octahedra share corners with six sulfate tetrahedra and edges with two other CuO₆ octahedra, creating a three-dimensional network.[8]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 8.39 Å[9] |

| b | 6.69 Å[9] |

| c | 4.83 Å[9] |

| Cu-O Bond Distances | 1.92-2.37 Å[8] |

| S-O Bond Distances | 1.45-1.52 Å[8] |

| Table 1: Crystallographic Data for Anhydrous Copper (II) Sulfate. |

Hygroscopic Nature and Thermodynamics of Hydration

The most prominent chemical property of anhydrous copper (II) sulfate is its hygroscopicity, the ability to readily absorb moisture from the atmosphere.[10] This property is visually evident as the white anhydrous powder turns blue upon hydration, reforming the pentahydrate.[11][12] This distinct color change makes it a widely used qualitative indicator for the presence of water in solvents.[13]

The hydration process is a highly exothermic reaction, releasing a significant amount of heat.[14] Conversely, the dehydration of the pentahydrate is an endothermic process, requiring energy input to break the bonds between the water molecules and the copper sulfate.[14]

The enthalpy of hydration for the conversion of anhydrous copper (II) sulfate to its pentahydrate form can be determined experimentally using Hess's Law. This involves measuring the enthalpies of solution for both the anhydrous and pentahydrated forms.

| Thermodynamic Parameter | Value |

| Enthalpy of Solution (Anhydrous CuSO₄) | -66.5 kJ/mol[15] |

| Enthalpy of Solution (CuSO₄·5H₂O) | +11.7 kJ/mol[11] |

| Enthalpy of Hydration (Calculated) | -78.2 kJ/mol[11] |

| Table 2: Thermodynamic Data for the Hydration of Copper (II) Sulfate. |

The negative enthalpy of hydration indicates that the process is energetically favorable.

Thermal Decomposition

Upon heating, copper (II) sulfate pentahydrate undergoes a stepwise dehydration process before the anhydrous salt itself decomposes at a much higher temperature.

The decomposition of the anhydrous salt at temperatures above 650 °C yields copper (II) oxide (CuO), a black solid, and sulfur trioxide (SO₃) gas.[16] It is crucial to avoid overheating during the preparation of the anhydrous salt to prevent its decomposition into toxic sulfur oxide fumes.[1]

Role as a Lewis Acid and Catalyst in Organic Synthesis

Anhydrous copper (II) sulfate serves as an effective and inexpensive Lewis acid catalyst in a variety of organic transformations.[17] Its utility stems from the ability of the Cu²⁺ ion to accept electron pairs, thereby activating substrates.

Dehydrating Agent

Its strong affinity for water makes anhydrous CuSO₄ a useful drying agent for organic solvents.[18] It is particularly effective for removing residual water from alcohols and other organic liquids.[19]

Experimental Protocol: Drying an Organic Solvent with Anhydrous CuSO₄

-

To the solvent requiring drying, add a small amount of anhydrous copper (II) sulfate powder (e.g., 1-2 g per 100 mL of solvent).

-

Stir or swirl the mixture. If water is present, the white powder will turn blue.[19]

-

Continue adding small portions of anhydrous CuSO₄ until some of the powder remains white, indicating that all the water has been absorbed.

-

Allow the solid to settle, and then decant or filter the dried solvent.

Catalyst in Dehydration of Alcohols

Anhydrous copper (II) sulfate efficiently catalyzes the liquid-phase dehydration of alcohols to form alkenes.[20] This method offers a milder alternative to strongly acidic catalysts. The Lewis acidic Cu²⁺ center coordinates to the hydroxyl group of the alcohol, facilitating the elimination of a water molecule.

Catalyst in Multicomponent Reactions

Copper (II) salts, including CuSO₄, are widely employed as catalysts in multicomponent reactions for the synthesis of heterocyclic compounds.[21] These reactions benefit from the low cost, low toxicity, and sustainability of copper catalysts compared to noble metals.[21] For instance, Cu(OAc)₂ (which can be formed in situ from CuSO₄ and sodium acetate) has been used to catalyze the formation of multi-substituted pyrimidines.[21] The mechanism often involves the coordination of reactants to the copper center, facilitating bond formation and subsequent cyclization.

Safety and Handling

Anhydrous copper (II) sulfate is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed and causes skin and serious eye irritation.[6][22]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical splash goggles, and a lab coat when handling the compound.[23] In case of dust formation, use a dust respirator.[24]

-

Handling: Avoid creating dust and avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[12] It is hygroscopic and should be protected from moisture.[6]

-

Incompatibilities: Avoid contact with finely powdered metals, as it can corrode steel.[22] Anhydrous this compound can cause hydroxylamine to ignite.[24]

Conclusion

Anhydrous copper (II) sulfate is a compound of significant chemical interest and practical utility. Its properties, from its reversible hydration and distinct color change to its role as a Lewis acid catalyst, make it an indispensable reagent in both educational and advanced research settings. A thorough understanding of its chemical behavior, grounded in its structural and thermodynamic characteristics, is essential for its safe and effective application in scientific endeavors.

References

-

Brainly. (2024, February 8). Calculate the enthalpy of hydration of anhydrous copper sulphate. Retrieved from [Link]

-

ScienceLab.com. (n.d.). Material Safety Data Sheet - Copper (II) Sulfate Anhydrous. Retrieved from [Link]

-

Wikipedia. (n.d.). Copper(II) sulfate. Retrieved from [Link]

-

YouTube. (2022, December 13). DEMONSTRATING USING COPPER(II) SULFATE TO DETECT WATER: A REVERSIBLE REACTION (GCSE CHEMISTRY). Retrieved from [Link]

-

Save My Exams. (2024, April 18). Measurement of an Enthalpy Change (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

-

Carolina Biological Supply Company. (2013, March 28). Safety Data Sheet Copper (II) Sulfate, Anhydrous. Retrieved from [Link]

-

Quora. (2019, September 11). Why is it that when calculating the heat of solution of copper (ii) sulphate, in its hydrated form, heat is evolved and in its anhydrous form, heat is absorbed? Retrieved from [Link]

-

IUCr Journals. (1961, March). A note on the crystal structure of anhydrous copper sulphate. Retrieved from [Link]

-

PHYWE Systeme GmbH & Co. KG. (n.d.). Determination of the hydration enthalpy of an electrolyte (solution enthalpy) with Cobra SMARTsense. Retrieved from [Link]

-

Dynamic Science. (n.d.). Chemistry - hess's law this compound. Retrieved from [Link]

-

Vedantu. (n.d.). Given that the enthalpy of solution of the hydrated class 11 chemistry CBSE. Retrieved from [Link]

-

Materials Project. (n.d.). mp-20525: CuSO4 (Orthorhombic, Pnma, 62). Retrieved from [Link]

-

SciSpace. (n.d.). Thermodynamic and related studies of aqueous copper(II) sulfate solutions. Retrieved from [Link]

-

CORE. (n.d.). THERMODYNAMICS (AND RELATED) STUDIES OF AQUEOUS COPPER(II) SULFATE SOLUTION. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, March 23). A reversible reaction of hydrated copper(II) sulfate | Class experiment. Retrieved from [Link]

-

ACS Publications. (n.d.). Anhydrous copper(II) sulfate: an efficient catalyst for the liquid-phase dehydration of alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

-

INIS-IAEA. (2019, March 15). Thermal analysis and decomposition kinetics of the dehydration of this compound pentahydrate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Thermal analysis and decomposition kinetics of the dehydration of this compound pentahydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Transitions in Copper Sulphate Pentahydrate Molecular Rotation and the Dehydration of Hydrates. Retrieved from [Link]

-

NIH. (n.d.). Crystallization of Anhydrous this compound From Sulfuric Acid—Ammonium Sulfate Mixtures. PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Thermal decomposition of basic copper sulphate monohydrate. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 4 - Degree of Hydration of Copper II Sulfate. Retrieved from [Link]

-

Scribd. (n.d.). This compound Dehydration Kinetics. Retrieved from [Link]

-

ACS Publications. (n.d.). Anhydrous copper(II) sulfate: an efficient catalyst for the liquid-phase dehydration of alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

-

Sciencemadness.org. (2022, July 29). Anhydrous this compound for drying and testing solvents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Finding the formula of hydrated copper(II) sulfate | Class experiment. Retrieved from [Link]

-

Aithor. (2024, April 29). Hydrated Copper (II) Sulphate Experiment Report | Free Essay Example for Students. Retrieved from [https://aithor.com/writing-examples/hydrated-copper-ii-sulphate-experiment-report]([Link] sulphate-experiment-report)

-

Ms McRae's Science. (n.d.). Lab Session 8, Experiment 7: Hydrates. Retrieved from [Link]

-

YouTube. (2015, March 27). Hydrated to Anhydrous this compound, a Reversible Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Quora. (2018, November 7). How does Copper (II) sulfate act as a catalyst in the reaction between zinc metal and sulphuric acid? Retrieved from [Link]

-

RSC Publishing. (2021, January 15). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. Retrieved from [Link]

-

Reddit. (2022, January 16). Can anhydrous this compound be used to dry 91% isopropanol? : r/chemistry. Retrieved from [Link]

-

NIH. (n.d.). This compound | CuSO4 | CID 24462. PubChem. Retrieved from [Link]

-

PubMed. (2012, May 4). Lewis acid-catalyzed, copper(II)-mediated synthesis of heteroaryl thioethers under base-free conditions. Retrieved from [Link]

-

Quora. (2022, January 10). How does copper (II) sulfate act as a catalyst in the reaction between zinc metal and hydrochloric acid? Retrieved from [Link]

Sources

- 1. A reversible reaction of hydrated copper(II) sulfate | Class experiment | RSC Education [edu.rsc.org]

- 2. quora.com [quora.com]

- 3. aithor.com [aithor.com]

- 4. Finding the formula of hydrated copper(II) sulfate | Class experiment | RSC Education [edu.rsc.org]

- 5. scribd.com [scribd.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

- 11. brainly.com [brainly.com]

- 12. cochise.edu [cochise.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. youtube.com [youtube.com]

- 15. Given that the enthalpy of solution of the hydrated class 11 chemistry CBSE [vedantu.com]

- 16. youtube.com [youtube.com]

- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. Sciencemadness Discussion Board - Anhydrous this compound for drying and testing solvents - Powered by XMB 1.9.11 [sciencemadness.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10472H [pubs.rsc.org]

- 22. Copper(II) Sulfate Anhydrous SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 23. qvsd.wa.safeschoolssds.com [qvsd.wa.safeschoolssds.com]

- 24. oxfordlabfinechem.com [oxfordlabfinechem.com]

Understanding the hydration states of copper sulfate

An In-Depth Technical Guide to the Hydration States of Copper(II) Sulfate

Introduction: Beyond the Blue Crystal

Copper(II) sulfate (CuSO₄) is a cornerstone inorganic compound in both academic and industrial laboratories. While widely recognized in its vibrant blue crystalline pentahydrate form (CuSO₄·5H₂O), its true chemical utility is unlocked by understanding its various hydration states. The transition between the anhydrous white powder and its hydrated counterparts is a fundamental principle of coordination chemistry and materials science. This guide offers a detailed exploration of the structure, properties, and dynamic transformations of copper sulfate's hydration states, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application. Understanding these states is critical, as the presence or absence of water of crystallization dictates the compound's color, solubility, crystal structure, and reactivity, impacting its function as a catalyst, dehydrating agent, fungicide, or analytical reagent.[1][2][3]

The Foundation: Anhydrous Copper(II) Sulfate (CuSO₄)

The anhydrous form of copper(II) sulfate is the parent compound from which all hydrated states are derived. It is a white to pale grey or greenish-white powder with an orthorhombic crystal structure.[2][3][4][5]

Structural Causality and Properties

The white appearance of anhydrous CuSO₄ is a direct consequence of its electronic structure. In the absence of water molecules acting as ligands, the d-orbitals of the copper(II) ion are not split in a way that absorbs visible light. The vibrant blue color of the hydrated forms arises from the d-d electronic transitions of the copper ion when coordinated by water ligands; without these ligands, this transition does not occur in the visible spectrum.[2][3]

Its most defining characteristic is its hygroscopic nature, readily absorbing moisture from the environment.[6][7] This property makes it an excellent dehydrating agent, particularly for forming and manipulating acetal groups in organic synthesis and for detecting the presence of water in liquid organic compounds.[1][8] The rehydration process is visibly dramatic, as the white powder turns blue upon contact with water, making it a classic indicator for moisture.[1][9]

Applications in Research and Development

-

Dehydrating Agent: Used to dry solvents and gases where the presence of water would interfere with a reaction.[5][8]

-

Catalysis: Serves as a mild Lewis acid catalyst in various organic reactions.[10]

-

Analytical Reagent: Employed as the basis for Fehling's and Benedict's solutions to test for reducing sugars.[5][11] It is also used to test blood for anemia.[11][12]

Experimental Protocol 1: Preparation of Anhydrous Copper(II) Sulfate

This protocol describes the thermal dehydration of copper(II) sulfate pentahydrate. The principle relies on supplying sufficient thermal energy to overcome the forces binding the water molecules within the crystal lattice.

Methodology:

-

Preparation: Obtain a sample of finely ground copper(II) sulfate pentahydrate (CuSO₄·5H₂O) powder. Grinding increases the surface area, promoting more uniform dehydration.[13]

-

Heating: Place the blue powder in a porcelain crucible or evaporating dish. Heat the sample gently using a Bunsen burner or in a furnace at approximately 200-220°C.[4][13][14]

-

Observation: As the temperature increases, the water of crystallization will be driven off as steam.[9] The solid will gradually lose its blue color, transitioning through lighter blue and intermediate hydrate stages before becoming a white or greyish-white powder.[9][15]

-

Completion: Continue heating until the entire sample has turned white, indicating the formation of anhydrous CuSO₄.

-

Storage: Immediately transfer the hot, anhydrous powder to a desiccator for cooling. Due to its hygroscopic nature, it must be stored in a tightly sealed, moisture-proof container to prevent rehydration.[13]

The Spectrum of Hydration: From Mono- to Heptahydrate

Copper(II) sulfate can form several hydrates, CuSO₄·nH₂O, where 'n' can range from 1 to 7.[8] The most significant and commonly encountered forms are the pentahydrate, trihydrate, and monohydrate, which exist as stable intermediates in the hydration and dehydration pathways.[8][16][17]

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): The Common Form

Known commonly as blue vitriol or bluestone, the pentahydrate is a bright blue crystalline solid with a triclinic crystal structure.[2][4][8]

-

Coordination Chemistry: The structure of the pentahydrate is a key example of coordination chemistry. The copper(II) ion is octahedrally coordinated. Four water molecules bind directly to the copper ion in a square planar arrangement. The sulfate anions bridge these [Cu(H₂O)₄]²⁺ centers. The fifth water molecule is not directly bonded to the copper ion but is held in the lattice by hydrogen bonds, connecting the sulfate anion to two of the coordinated water molecules.[8][18][19] This structural distinction is critical, as it explains why the water molecules are lost in distinct steps upon heating.[16][17]

-

Applications: Its uses are extensive and varied:

-

Agriculture: As a primary component of the Bordeaux mixture (a suspension with calcium hydroxide), it is a potent fungicide used to protect grapes, melons, and other fruits.[11][12][20]

-

Water Treatment: It serves as an effective algaecide in swimming pools, ponds, and water pipes.[11][21]

-

Industrial Processes: Used in electroplating baths, as a mordant in textile dyeing, and as a preservative for wood.[18][19][21]

-

Intermediate Hydrates: Trihydrate (CuSO₄·3H₂O) and Monohydrate (CuSO₄·H₂O)

These hydrates are typically formed as intermediates during the controlled dehydration of the pentahydrate.[16][17] The trihydrate exists as the mineral bonattite, and the monohydrate as poitevinite.[8] The monohydrate is particularly stable and can be prepared by treating a saturated this compound solution with concentrated sulfuric acid or by carefully heating the pentahydrate.[22][23]

Visualizing the Hydration-Dehydration Continuum

The relationship between the different hydration states is a dynamic equilibrium governed by temperature and ambient moisture.

Caption: Reversible transitions between this compound hydration states.

Quantitative Analysis: The Dynamics of Water Loss

The most robust methods for characterizing the hydration states and their transitions are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA provides quantitative data on mass loss as a function of temperature, while DSC measures the heat flow associated with thermal events, such as the endothermic process of dehydration.[10][24][25]

Self-Validating Protocols through TGA/DSC

The power of TGA lies in its ability to provide a self-validating system. By calculating the theoretical mass percentage of water in each hydrate, one can directly compare these values to the stepwise mass loss observed in the TGA thermogram. A close correlation between theoretical and experimental values provides high confidence in the identification of the dehydration steps.

The dehydration of CuSO₄·5H₂O typically occurs in two or three distinct stages.[10][26]

-

Step 1: Loss of two water molecules (the two that are not only coordinated but also hydrogen-bonded).

-

Step 2: Loss of the next two water molecules (the remaining two directly coordinated to the copper ion).

-

Step 3: Loss of the final, most strongly bound water molecule (the one involved in extensive hydrogen bonding).

Some studies show the first two steps as a continuous process between 50°C and 150°C, followed by the final dehydration step at a higher temperature.[10][26]

Experimental Protocol 2: TGA/DSC Analysis of Copper(II) Sulfate Pentahydrate

This protocol outlines the workflow for analyzing the thermal decomposition of CuSO₄·5H₂O.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and the DSC for temperature and enthalpy using appropriate standards.

-

Sample Preparation: Accurately weigh a small amount (typically 5-15 mg) of CuSO₄·5H₂O into a TGA crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: Set a constant flow of an inert gas, such as nitrogen, to provide a stable atmosphere and carry away evolved water vapor.

-

Temperature Program: Heat the sample from ambient temperature to approximately 300°C at a controlled linear heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Simultaneously record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

Analyze the TGA curve to determine the onset temperature and percentage mass loss for each decomposition step.

-

Analyze the DSC curve to identify the corresponding endothermic peaks, confirming the energy absorbed during water loss.

-

Compare the observed mass loss percentages with the theoretical values to confirm the stoichiometry of the dehydration process (i.e., the number of water molecules lost at each stage).

-

Caption: Experimental workflow for TGA/DSC analysis.

Data Summary

The distinct physical and thermal properties of the primary this compound hydration states are summarized below.

Table 1: Physicochemical Properties of Copper(II) Sulfate Hydrates

| Property | Anhydrous (CuSO₄) | Monohydrate (CuSO₄·H₂O) | Pentahydrate (CuSO₄·5H₂O) |

| Molar Mass ( g/mol ) | 159.61[2][3] | 177.62 | 249.69[2][3] |

| Water Content (%) | 0% | 10.15% | 36.08%[8][11] |

| Color | White / Grey-white[1][8] | Light blue | Bright blue[1][8] |

| Crystal System | Orthorhombic[2][3] | - | Triclinic[2][3][4] |

| Density (g/cm³) | 3.60[2][3] | - | 2.29[2][18] |

Table 2: Typical Thermal Decomposition Steps of CuSO₄·5H₂O

| Decomposition Step | Approximate Temperature Range (°C) | Water Molecules Lost (n) | Theoretical Mass Loss (%) |

| 1 | 50 - 110[8][10] | 2 | 14.44% |

| 2 | 110 - 150[8][10] | 2 | 14.44% |

| 3 | > 200[8][10] | 1 | 7.22% |

| Total | Ambient - 250 | 5 | 36.08% |

Note: Temperature ranges can vary based on factors such as heating rate and atmospheric conditions.[27]

Conclusion

The hydration states of copper(II) sulfate represent a model system for understanding the fundamental roles of water of crystallization in inorganic compounds. The transition from the hygroscopic, white anhydrous form to the stable, blue pentahydrate is not merely a change in color but a profound alteration of crystal structure, coordination environment, and chemical properties. For researchers in materials science, chemistry, and drug development, a firm grasp of these states is essential. The application of analytical techniques like TGA and DSC provides a robust, quantitative framework for characterizing these materials, ensuring their proper use whether as a sensitive detector for water, a versatile catalyst, or a potent agricultural fungicide. The principles demonstrated by this seemingly simple compound are broadly applicable to the study of solvates and hydrates in more complex systems, including active pharmaceutical ingredients.

References

-

Copper(II) sulfate. (2024). In Wikipedia. Retrieved from [Link]

-

Cheng, L., Li, W., Li, Y., Yang, Y., Li, Y., Cheng, Y., & Song, D. (2019). Thermal analysis and decomposition kinetics of the dehydration of this compound pentahydrate. Journal of Thermal Analysis and Calorimetry, 135(5), 2697–2703. Retrieved from [Link]

-

Belton, D. (2020, November 28). Thermogravimetric Analysis – Copper Sulphate Pentahydrate [Video]. YouTube. Retrieved from [Link]

-

Thermal Decomposition of this compound Pentahydrate. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Cheng, L., et al. (2019). Thermal analysis and decomposition kinetics of the dehydration of this compound pentahydrate. INIS-IAEA. Retrieved from [Link]

-

Decomposition Of this compound Pentahydrate Lab Report. (n.d.). IPL.org. Retrieved from [Link]

-

Copper Sulphate Pentahydrate. (n.d.). ChemBK. Retrieved from [Link]

-

The Chemistry Behind the Blue Crystal: Understanding Copper(II) Sulfate Hydrates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Beevers, C. A., & Lipson, H. (1934). The Crystal Structure of Copper Sulphate Pentahydrate, CuSO₄.5H₂O. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 146(858), 570-582. Retrieved from [Link]

-

How to make anhydrous copper from this compound. (n.d.). Quora. Retrieved from [Link]

-

This compound (CuSO4). (n.d.). BYJU'S. Retrieved from [Link]

- Process for the preparation of stable copper (II) sulfate monohydrate applicable as trace element additive in animal fodders. (1982). Google Patents.

-

Measurement of Waters of Hydration with Pyris 6 TGA. (n.d.). Thermal Support. Retrieved from [Link]

-

Copper(II) sulfate. (2023). In Sciencemadness Wiki. Retrieved from [Link]

-

Thermal Decomposition of Copper(II) Sulfate Pentahydrate [Video]. (2015, February 27). YouTube. Retrieved from [Link]

-

Water of hydration in CuSO4.5H2O. A Thermogravimetric analysis( TGA) based numerical. (2024, June 12). [Video]. YouTube. Retrieved from [Link]

- A method for producing copper sulphate monohydrate. (1997). Google Patents.

-

Beevers, C. A., & Lipson, H. (1934). The crystal structure of copper sulphate pentahydrate, CuSO4.5H2O. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 146(858), 570-582. Retrieved from [Link]

-

Industrial Use of this compound. (n.d.). Retrieved from [Link]

-

Steps to prepare anhydrous CuSO 4. (n.d.). ResearchGate. Retrieved from [Link]

-

What is copper sulphate and what are its applications? (2022, December 21). PCC Group Product Portal. Retrieved from [Link]

-

What Is Anhydrous this compound And What Is It Used For? (2025, June 25). [Video]. YouTube. Retrieved from [Link]

-

EVALUATION OF ANALYTICAL STANDARDS BY DIFFERENTIAL THERMAL ANALYSIS AND DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). Retrieved from [Link]

-

Drablia, S., et al. (2024). Thermogravimetric/Thermal–Mass Spectroscopy Insight into Oxidation Propensity of Various Mechanochemically Made Kesterite Cu2ZnSnS4 Nanopowders. National Institutes of Health. Retrieved from [Link]

-

This compound Dehydration Kinetics. (n.d.). Scribd. Retrieved from [Link]

-

Test for water with anhydrous CuSO4, preparing anhydrous copper (II) sulfate from hydrated crystals. (2023, September 3). [Video]. YouTube. Retrieved from [Link]

-

What are some uses for CuSO4 (Copper(II) Sulfate)? (n.d.). Quora. Retrieved from [Link]

-

Copper (II) Sulfate. (n.d.). Preproom.org. Retrieved from [Link]

-

Development of a Miniaturized Combined DSC and TGA Sensor. (n.d.). AMA Science. Retrieved from [Link]

-

Uses of this compound Pentahydrate in agriculture and industry. (2023, March 8). Foodcom S.A.. Retrieved from [Link]

-

ICSC 0751 - this compound (anhydrous). (n.d.). Inchem.org. Retrieved from [Link]

-

Dehydration steps in CuSO4·5H2O crystals. (1979). Indian Academy of Sciences. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. byjus.com [byjus.com]

- 3. Chemical properties and color changes of copper sulfate_Chemicalbook [chemicalbook.com]

- 4. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 5. youtube.com [youtube.com]

- 6. preproom.org [preproom.org]

- 7. ICSC 0751 - this compound (anhydrous) [inchem.org]

- 8. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound - Preparation and Uses_Chemicalbook [chemicalbook.com]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. quora.com [quora.com]

- 15. m.youtube.com [m.youtube.com]

- 16. The Crystal Structure of Copper Sulphate Pentahydrate, CuSO$_{4}$. 5H$_{2}$O | Semantic Scholar [semanticscholar.org]

- 17. royalsocietypublishing.org [royalsocietypublishing.org]

- 18. chembk.com [chembk.com]

- 19. Copper(II) sulfate pentahydrate | 7758-99-8 [chemicalbook.com]

- 20. Uses of this compound Pentahydrate in agriculture and industry | Foodcom S.A. [foodcom.pl]

- 21. coppersulfateuses.com [coppersulfateuses.com]

- 22. Page loading... [wap.guidechem.com]

- 23. US4315915A - Process for the preparation of stable copper (II) sulfate monohydrate applicable as trace element additive in animal fodders - Google Patents [patents.google.com]

- 24. ntrs.nasa.gov [ntrs.nasa.gov]

- 25. ama-science.org [ama-science.org]

- 26. scribd.com [scribd.com]

- 27. ias.ac.in [ias.ac.in]

Crystal structure of copper sulfate pentahydrate

An In-Depth Technical Guide to the Crystal Structure of Copper Sulfate Pentahydrate

Abstract

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), commonly known as blue vitriol, is a compound of significant historical and contemporary importance across chemical, biological, and materials science disciplines.[1] Its vibrant blue color and predictable crystalline nature make it a model system for studying hydration, coordination chemistry, and the relationship between structure and physical properties. This guide provides an in-depth analysis of its intricate crystal structure, elucidating the coordination geometry of the copper(II) ion, the distinct roles of the five water molecules, and the extensive hydrogen-bonding network that defines its solid-state architecture. We will explore how this structure dictates the compound's characteristic color and thermal decomposition behavior. Furthermore, this paper presents a standardized protocol for the experimental determination of such crystal structures using single-crystal X-ray diffraction, offering field-proven insights for researchers and drug development professionals.

Fundamental Crystallographic Data

The foundation of understanding any crystalline material lies in its crystallographic parameters. This compound pentahydrate crystallizes in the triclinic system, which is characterized by the lowest symmetry among crystal systems.[2][3] The lack of higher symmetry elements is a direct consequence of the complex and varied bonding interactions within the unit cell. The definitive structural parameters, determined through X-ray and neutron diffraction, are summarized below.

| Parameter | Value | Reference(s) |

| Chemical Formula | CuSO₄·5H₂O | [1][3] |

| Crystal System | Triclinic | [2][3] |

| Space Group | P-1 | [2] |

| Unit Cell Dimensions | a = 6.12 Å, b = 10.7 Å, c = 5.97 Å | [4] |

| α = 82.35°, β = 107.33°, γ = 102.60° | [2][4] | |

| Molecules per Unit Cell (Z) | 2 | [2][4] |

| Density | 2.286 g/cm³ | [3] |

The Coordination Sphere of the Copper(II) Ion

The central feature of the this compound pentahydrate structure is the coordination environment of the copper(II) cation. Each Cu²⁺ ion is coordinated to six oxygen atoms in a distorted octahedral geometry.[5][6][7] This geometry is not perfect; it is a classic example of a Jahn-Teller distortion, a phenomenon common in octahedral complexes of d⁹ ions like Cu²⁺.

-

Equatorial Ligands: Four of the coordination sites are occupied by the oxygen atoms from four distinct water molecules, which lie in a square planar arrangement around the copper ion.[5][6][8][9] These Cu-O(H₂O) bonds are the primary interactions defining the complex cation, [Cu(H₂O)₄]²⁺.

-

Axial Ligands: The two remaining axial positions of the octahedron are occupied by oxygen atoms from two different sulfate (SO₄²⁻) anions.[1][7]

This arrangement results in the formation of infinite polymeric chains where [Cu(H₂O)₄]²⁺ units are linked by bridging sulfate anions.[1] The Jahn-Teller effect causes an elongation of the axial Cu-O(sulfate) bonds compared to the equatorial Cu-O(water) bonds, which is a key feature of this structure.[7]

The Intricate Hydrogen Bonding Network

A common misconception is that all five water molecules are directly bound to the copper ion. In reality, only four are coordinated ligands.[5][8][10] The fifth water molecule plays a distinct but equally critical role, acting as a bridge within the crystal lattice, held in place entirely by hydrogen bonds.[5][6][11] This intricate network of hydrogen bonds is the glue that stabilizes the three-dimensional structure.

-

Coordinated Water: The four water molecules directly bonded to the copper ion act as hydrogen bond donors. Their hydrogen atoms form bonds with the oxygen atoms of adjacent sulfate anions and with the fifth, uncoordinated water molecule.[10]

-

Interstitial Water: The fifth water molecule is a key intermediary. It accepts hydrogen bonds from the coordinated water molecules and, in turn, donates hydrogen bonds to the oxygen atoms of the sulfate ions, effectively linking the polymeric chains.[7][10]

The presence of two distinct types of water molecules (coordinated and interstitial) is fundamental to the compound's properties.

Structure-Property Relationships

The detailed crystal structure directly explains the macroscopic properties of this compound pentahydrate.

Origin of the Blue Color

The vibrant blue color is a direct result of the coordination of water molecules to the Cu²⁺ ion.[12] In the anhydrous form (CuSO₄), the compound is a white powder.[1] The introduction of water ligands causes a splitting of the d-orbitals of the copper ion. This splitting allows for the absorption of photons corresponding to the energy difference between the orbitals. For the [Cu(H₂O)₄]²⁺ complex, this absorption occurs in the yellow-orange region of the visible spectrum, and the compound reflects the complementary color, blue.[13]

Thermal Decomposition Pathway

Heating this compound pentahydrate leads to a stepwise loss of its waters of hydration, a process directly correlated with their different bonding environments within the crystal.[1][14] This multi-step decomposition is a classic thermogravimetric analysis (TGA) experiment.[15]

| Temperature Range (°C) | Mass Loss | Event | Rationale |

| ~60-100 °C | ~14.4% (2 H₂O) | CuSO₄·5H₂O → CuSO₄·3H₂O | Loss of the two most weakly bound coordinated water molecules.[1][14] |

| ~100-150 °C | ~14.4% (2 H₂O) | CuSO₄·3H₂O → CuSO₄·H₂O | Loss of the remaining two coordinated water molecules.[1][14] |

| >200 °C | ~7.2% (1 H₂O) | CuSO₄·H₂O → CuSO₄ | Loss of the final water molecule, which is tightly held by hydrogen bonds.[1] |

| >600 °C | - | CuSO₄ → CuO + SO₃ | Decomposition of the anhydrous salt to copper(II) oxide.[16] |

Note: Specific decomposition temperatures can vary slightly based on heating rate and atmospheric conditions.

Experimental Protocol: Single-Crystal X-Ray Diffraction

The determination of a crystal structure like that of CuSO₄·5H₂O is achieved through single-crystal X-ray diffraction. This self-validating technique provides precise atomic coordinates and bonding parameters. Historically, this compound pentahydrate was the very first crystal used to demonstrate the diffraction of X-rays.[4][17] While modern instrumentation has vastly improved, the fundamental principles remain.

Step 1: High-Quality Crystal Growth

-

Objective: To obtain a single, defect-free crystal of suitable size (typically 0.1-0.3 mm).

-

Methodology (Slow Evaporation):

-

Prepare a saturated aqueous solution of this compound at a slightly elevated temperature (e.g., 35-40°C).

-

Filter the solution to remove any impurities.

-

Transfer the solution to a clean beaker and cover it with perforated film (e.g., Parafilm) to slow the rate of evaporation.

-

Place the beaker in a vibration-free location at a constant room temperature.

-

Monitor over several days to weeks for the formation of well-defined, transparent blue crystals.

-

Step 2: Crystal Mounting and Data Collection

-

Objective: To mount the crystal on a goniometer head and collect diffraction data using an X-ray diffractometer.

-

Methodology:

-

Select a suitable crystal under a microscope.

-

Mount the crystal on a glass fiber or loop using a minimal amount of adhesive (e.g., epoxy or oil).

-

Center the crystal on the goniometer head of the diffractometer.

-

A stream of cold nitrogen (~100 K) is typically used to minimize thermal vibrations and radiation damage.[7][18]

-

The instrument then rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam, and a detector records the positions and intensities of the diffracted X-ray spots.

-

Step 3: Structure Solution and Refinement

-

Objective: To process the diffraction data to generate a final, validated structural model.

-

Methodology:

-

Data Integration & Scaling: The raw diffraction images are processed to determine the unit cell parameters and the intensities of each reflection.

-

Structure Solution: Computational methods (e.g., direct methods or Patterson function) are used to determine the initial positions of the heavier atoms (Cu, S, O).

-

Structure Refinement: A least-squares refinement process is performed. The atomic positions and their displacement parameters are adjusted to achieve the best fit between the observed diffraction data and the data calculated from the model. Difference Fourier maps are used to locate the lighter hydrogen atoms.[17]

-

Validation: The final model is rigorously checked for chemical and crystallographic soundness using established metrics (e.g., R-factors, bond lengths/angles).

-

Safety and Handling for Laboratory Professionals

As a laboratory reagent, this compound pentahydrate must be handled with appropriate care. It is classified as toxic if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[19][20]

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, nitrile gloves, and a lab coat.[19][21][22] In case of dust generation, use respiratory protection.[21]

-

Handling: Avoid ingestion and inhalation of dust.[21] Minimize dust generation. Wash hands thoroughly after handling.[19]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[21] If swallowed, rinse mouth and seek immediate medical attention.[23]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[19] Avoid release to the environment.[19][22]

Conclusion

The crystal structure of this compound pentahydrate is a masterful interplay of coordination chemistry and hydrogen bonding. The distorted octahedral environment of the copper(II) ion, the formation of polymeric chains via sulfate bridges, and the crucial stabilizing role of an extensive hydrogen-bonding network mediated by both coordinated and interstitial water molecules are its defining features. This detailed atomic arrangement is not merely an academic curiosity; it is the direct cause of the compound's characteristic blue color, its specific thermal decomposition pathway, and its overall stability. The methodologies outlined herein for its structural determination represent a cornerstone of modern chemical and materials science, allowing researchers to continue to build upon the foundational work that began with this very crystal over a century ago.

References

-

askIITians. (2014, February 3). How many hydrogen-bonded water molecule(s) are associated in CuSO4.5H2O. Available at: [Link]

-

ChemSupply Australia. (2024, March 4). Safety Data Sheet COPPER (II) SULFATE Pentahydrate. Available at: [Link]

-

Beevers, C., & Lipson, H. (1934, February 1). Crystal Structure of Copper Sulphate. Semantic Scholar. Available at: [Link]

-

Wikipedia. Copper(II) sulfate. Available at: [Link]

-

Beevers, C., & Lipson, H. (1934, October 1). The Crystal Structure of Copper Sulphate Pentahydrate, CuSO₄.5H₂O. Semantic Scholar. Available at: [Link]

-

Mettler Toledo. Thermal Decomposition of this compound Pentahydrate. Available at: [Link]

-

Quora. (2017, March 25). How many hydrogen-bonded water molecules are there in CUSO4.5H2O? Available at: [Link]

-